英格诺尔3-棕榈酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

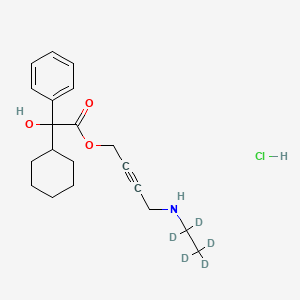

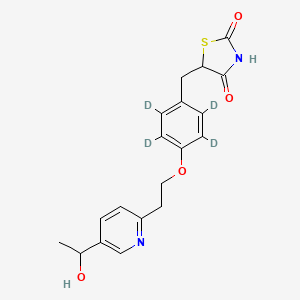

Ingenol 3-palmitate is a diterpenoid compound derived from the plant genus Euphorbia. It is a member of the ingenane class of diterpenoids, which are known for their complex structures and significant biological activities. Ingenol 3-palmitate has garnered attention due to its potential therapeutic applications, particularly in the treatment of skin conditions such as actinic keratosis.

科学研究应用

Chemistry: It serves as a valuable intermediate in the synthesis of other complex diterpenoids.

Biology: Ingenol 3-palmitate is used in studies investigating cell signaling pathways and protein interactions.

Medicine: The compound has shown promise in the treatment of actinic keratosis and other skin conditions due to its ability to induce cell death in abnormal cells.

Industry: Ingenol 3-palmitate is used in the development of topical formulations for dermatological applications

作用机制

Target of Action

Ingenol 3-palmitate, also known as ingenol mebutate, is a selective small molecule activator of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

It is presumed to involve primary necrosis then neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . It has a dual mechanism of action comprising of a rapid induction of necrosis that specifically targets dysplastic cells, as well as neutrophil-mediated immunostimulatory effects .

Biochemical Pathways

Ingenol 3-palmitate has been shown to bind and activate Protein Kinase C (PKC), which plays a role in several biochemical pathways . The activation of PKC can lead to various downstream effects, including the induction of apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations . Hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol .

Result of Action

Ingenol 3-palmitate has been found to exhibit significant cytotoxicity against certain cancer cell lines . It is also a potent HIV-1 inhibitor with an IC50 value of 4.1 nM . The compound’s action results in cell death in actinic keratosis, although the exact pharmacodynamics are unknown .

Action Environment

The action, efficacy, and stability of ingenol 3-palmitate can be influenced by various environmental factors. It is worth noting that ingenol 3-palmitate is derived from the sap of the Euphorbia peplus plant , suggesting that its production and availability may be influenced by environmental conditions affecting this plant.

生化分析

Biochemical Properties

Ingenol 3-palmitate interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to inhibit HIV-1 with an IC50 value of 4.1 nM . This suggests that Ingenol 3-palmitate may interact with enzymes and proteins involved in the HIV-1 replication cycle.

Cellular Effects

Ingenol 3-palmitate has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to exhibit cytotoxicity against the A549 cancer cell line . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Ingenol 3-palmitate is involved in several metabolic pathways. A study has shown that hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ingenol 3-palmitate involves multiple steps, including the transformation of starting materials into intermediates that can be further modified to yield the final product. One notable synthetic route involves the use of a Pauson-Khand cyclization reaction, which forms a key intermediate that can be further elaborated through a series of oxidation, reduction, and rearrangement reactions .

Industrial Production Methods: Industrial production of ingenol 3-palmitate typically involves the extraction of ingenol from Euphorbia plants, followed by esterification with palmitic acid. This process requires careful control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Ingenol 3-palmitate undergoes various chemical reactions, including:

Oxidation: Ingenol 3-palmitate can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can modify the functional groups present in ingenol 3-palmitate, leading to the formation of different analogs.

Substitution: Substitution reactions can introduce new functional groups into the ingenol 3-palmitate molecule, altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and selenium dioxide (SeO2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various ingenol derivatives with modified functional groups, which can exhibit different biological activities .

相似化合物的比较

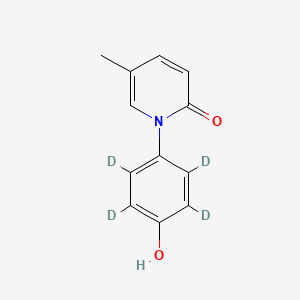

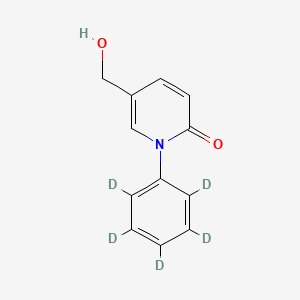

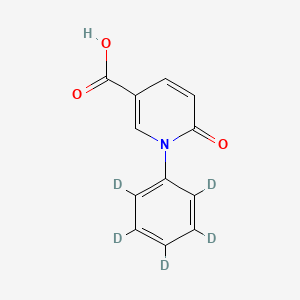

Ingenol 3-palmitate is unique among ingenane diterpenoids due to its specific esterification with palmitic acid. Similar compounds include:

Ingenol 3-angelate: Known for its use in the treatment of actinic keratosis.

Ingenol 3-myristate: Another esterified ingenol derivative with distinct biological activities.

Ingenol 6,7-epoxy-3-tetradecanoate: Exhibits significant cytotoxicity against certain cancer cell lines.

Ingenol 3-palmitate stands out due to its specific esterification, which influences its biological activity and therapeutic potential.

属性

CAS 编号 |

52557-26-3 |

|---|---|

分子式 |

C36H58O6 |

分子量 |

586.8 g/mol |

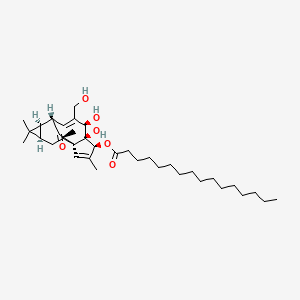

IUPAC 名称 |

[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate |

InChI |

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-24(2)22-35-25(3)20-28-30(34(28,4)5)27(32(35)40)21-26(23-37)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27-,28-,30+,31-,33+,35+,36+/m1/s1 |

InChI 键 |

DOSPRDHNGNPKKJ-IYPSJCSWSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |

外观 |

Oil |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。